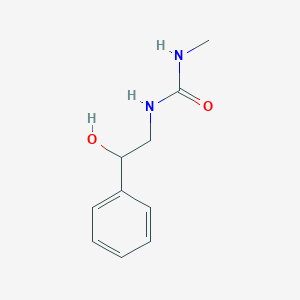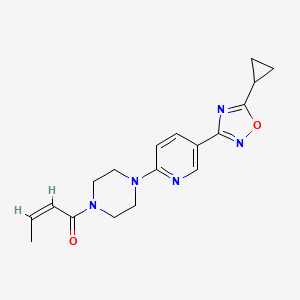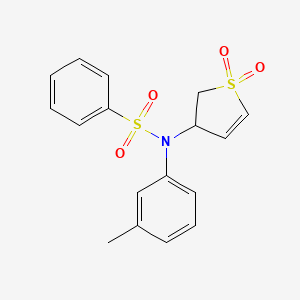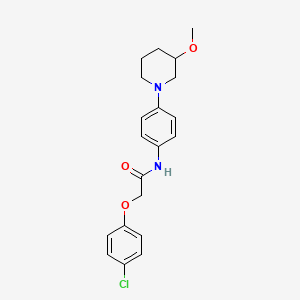
1-(2-Hydroxy-2-phenylethyl)-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” is a urea derivative. Urea derivatives are a large class of organic compounds that contain a carbonyl group flanked by two amine groups . They have a wide range of applications in medicine, agriculture, and industry .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenylethyl group attached to a urea moiety. The phenylethyl group would provide aromatic character to the molecule, while the urea moiety could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “1-(2-Hydroxy-2-phenylethyl)-3-methylurea”, we might expect it to have moderate polarity due to the presence of the urea moiety and the phenylethyl group .科学的研究の応用
Chemical Synthesis and Catalysis
1-(2-Hydroxy-2-phenylethyl)-3-methylurea serves as a significant compound in the field of chemical synthesis and catalysis. It is involved in the methoxycarbonylation of alkynes catalyzed by palladium complexes, leading to the formation of unsaturated esters or α,ω-diesters in a selective manner. This process is crucial for synthesizing compounds with applications ranging from pharmaceuticals to materials science. For instance, the methoxycarbonylation of phenylethyne using Pd/1,2-bis-(ditertiarybutylphosphinomethyl)benzene results in methyl cinnamate, a compound with high activity and regioselectivity. This synthesis pathway showcases the potential of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea derivatives in facilitating complex chemical reactions with high efficiency and selectivity (Magro et al., 2010).
Environmental Impact and Degradation
Research on the degradation of compounds similar to 1-(2-Hydroxy-2-phenylethyl)-3-methylurea, such as fenuron and isoproturon, provides insight into their environmental impact and the mechanisms of their degradation. The transformation of fenuron by hydroxyl and carbonate radicals in aqueous solutions reveals the potential pathways for environmental degradation of phenylurea derivatives. These studies help in understanding how such compounds break down in the environment, which is essential for assessing their long-term impact on ecosystems (Mazellier et al., 2007).
Biomedical Applications
The exploration of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea derivatives in the field of biomedical applications, including tissue engineering and drug development, highlights their versatility. For example, the study of polyhydroxyalkanoates (PHAs) as tissue engineering materials reveals the potential of using derivatives of 1-(2-Hydroxy-2-phenylethyl)-3-methylurea in developing biodegradable and biocompatible materials for medical use. Such materials can be used in a variety of applications, from sutures to cardiovascular patches, demonstrating the compound's role in advancing biomedical technologies (Chen & Wu, 2005).
Material Science
In material science, 1-(2-Hydroxy-2-phenylethyl)-3-methylurea and its derivatives have been utilized to synthesize novel materials with unique properties. For example, the development of liquid crystalline polyurethanes from 1,4-bis(p-hydroxyalkoxybenzoate)phenylene showcases the compound's application in creating materials with specific thermal and mechanical properties. These materials have potential uses in a wide range of fields, from electronics to textiles, illustrating the compound's contribution to innovative material solutions (Hao-bo et al., 2006).
作用機序
Target of Action
The compound “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” is structurally similar to the compound "Ohmefentanyl" . Ohmefentanyl is an extremely potent opioid analgesic drug that selectively binds to the µ-opioid receptor . Therefore, it’s plausible that the primary target of “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” could be the µ-opioid receptor. The µ-opioid receptor plays a crucial role in mediating the effects of opioids, including analgesia, respiratory depression, and euphoria .
Mode of Action
This could include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels, which ultimately leads to hyperpolarization and reduced neuronal excitability .
Biochemical Pathways
This pathway plays a critical role in pain perception, reward behavior, and addiction .
Pharmacokinetics
It’s important to note that the adme (absorption, distribution, metabolism, and excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
If it acts similarly to ohmefentanyl, it could potentially produce potent analgesic effects by modulating the activity of µ-opioid receptors .
Action Environment
The action, efficacy, and stability of “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Urea derivatives can range from being relatively safe to handle to being highly toxic . Without specific information on “1-(2-Hydroxy-2-phenylethyl)-3-methylurea”, it’s difficult to provide accurate safety and hazard information.
将来の方向性
The future directions for research on “1-(2-Hydroxy-2-phenylethyl)-3-methylurea” would likely depend on its intended use. If it has potential pharmaceutical applications, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11-10(14)12-7-9(13)8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKONNXSUJUWMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2837448.png)
![3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2837450.png)
![N-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2837454.png)

![{3-[4-(Dimethylamino)pyridinium-1-yl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}(phenylsulfonyl)azanide](/img/structure/B2837457.png)
![4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride](/img/no-structure.png)
![2-(2,5-dimethylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2837459.png)


![1'-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2837463.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,2-diphenylacetamide](/img/structure/B2837464.png)